2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has a pKi value of 8.9 for the angiotensin II type 1 receptor and a pIC50 value of 9.2 for neprilysin . This compound is primarily used in research settings to explore its potential therapeutic effects, particularly in the context of hypertension.
准备方法
The synthesis of TD-0212 involves merging the structures of losartan, an angiotensin II type 1 receptor antagonist, and thiorphan, a neprilysin inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods also remain confidential, but typically involve large-scale chemical synthesis under controlled conditions to ensure purity and consistency.
化学反应分析
TD-0212 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
TD-0212 has a wide range of scientific research applications:
Chemistry: It is used to study the dual inhibition of angiotensin II type 1 receptor and neprilysin, providing insights into the design of multifunctional drugs.
Biology: Researchers use TD-0212 to investigate its effects on cellular pathways and its potential to modulate biological processes.
Industry: TD-0212 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
TD-0212 exerts its effects by simultaneously antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin . This dual action leads to a reduction in blood pressure by blocking the vasoconstrictive effects of angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation. The molecular targets involved include the angiotensin II type 1 receptor and neprilysin, both of which play crucial roles in regulating blood pressure.
相似化合物的比较
TD-0212 is unique due to its dual inhibition of the angiotensin II type 1 receptor and neprilysin. Similar compounds include:
Losartan: An angiotensin II type 1 receptor antagonist.
Thiorphan: A neprilysin inhibitor.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.
Compared to these compounds, TD-0212 offers the advantage of targeting both the angiotensin II type 1 receptor and neprilysin, potentially providing more effective blood pressure control with a lower risk of angioedema .
属性
分子式 |
C28H34FN3O4S |
---|---|
分子量 |
527.7 g/mol |
IUPAC 名称 |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m1/s1 |
InChI 键 |
BSJZYWSFNCKCDR-RUZDIDTESA-N |
手性 SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@@H](CC(C)C)S |
规范 SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。